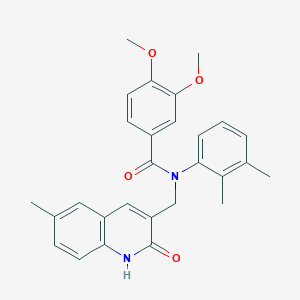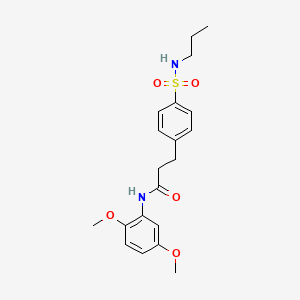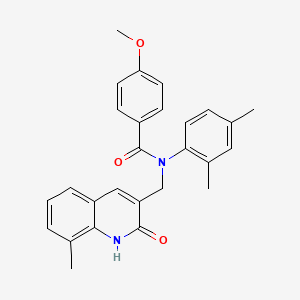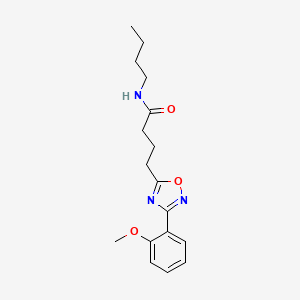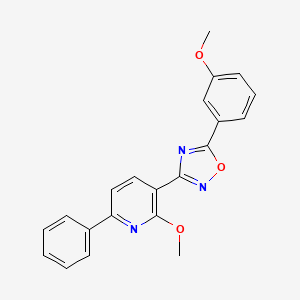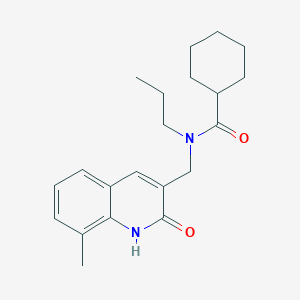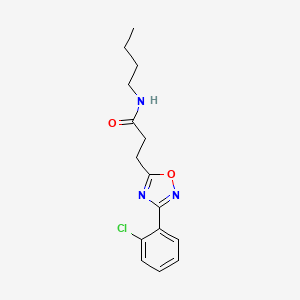
3-Acetyl-7-(dibenzylamino)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-7-(dibenzylamino)-2H-chromen-2-one, also known as DBAC, is a synthetic compound that belongs to the family of coumarin derivatives. DBAC has gained significant interest in scientific research due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Acetyl-7-(dibenzylamino)-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound may exert its pharmacological activities through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. This compound has also been reported to interact with various enzymes and proteins, including DNA topoisomerase II and caspase-3.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been reported to improve glucose metabolism and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetyl-7-(dibenzylamino)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for the scientific research of 3-Acetyl-7-(dibenzylamino)-2H-chromen-2-one. One potential direction is to further investigate its anticancer properties and to explore its potential applications in cancer therapy. Another direction is to study the neuroprotective effects of this compound and to evaluate its potential as a treatment for neurodegenerative diseases. In addition, further studies are needed to understand the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of new pharmacological activities and potential applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the scientific research of this compound, including further investigation of its anticancer and neuroprotective properties, understanding its mechanism of action, and developing new synthesis methods.
Méthodes De Synthèse
3-Acetyl-7-(dibenzylamino)-2H-chromen-2-one can be synthesized through a multi-step process starting from 7-hydroxy-4-methylcoumarin. The first step involves the protection of the hydroxyl group using a benzyl group. This is followed by acetylation of the protected hydroxyl group using acetic anhydride. The resulting compound is then subjected to a condensation reaction with dibenzylamine in the presence of a catalyst such as p-toluenesulfonic acid. The final product, this compound, is obtained after purification and characterization.
Applications De Recherche Scientifique
3-Acetyl-7-(dibenzylamino)-2H-chromen-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been reported to have neuroprotective effects and to improve cognitive function.
Propriétés
IUPAC Name |
3-acetyl-7-(dibenzylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-18(27)23-14-21-12-13-22(15-24(21)29-25(23)28)26(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNMKJMLBDAAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

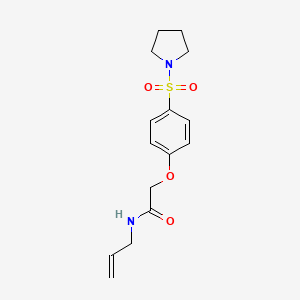
![N-(2-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703922.png)
